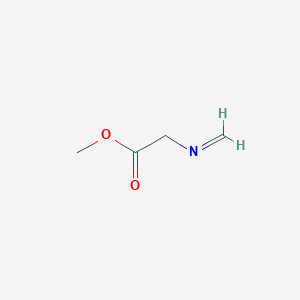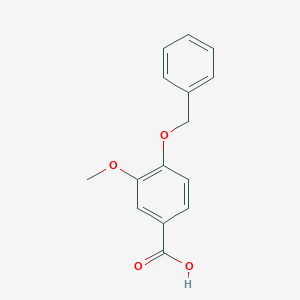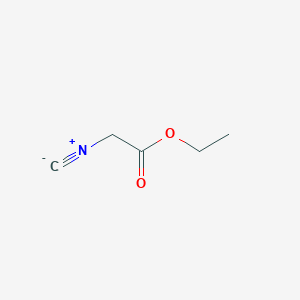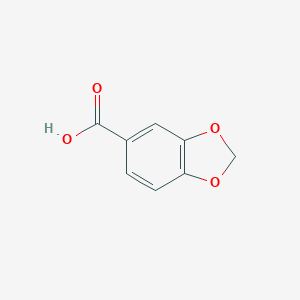
Piperonylic acid
Overview
Description
Piperonylic acid is a member of the class of benzodioxoles that is 1,3-benzodioxole substituted by a carboxy group at position 5 . It is a natural product isolated from several plant species . It is a selective mechanism-based inactivator of the trans-cinnamate 4-hydroxylase enzyme and exhibits antifungal and skin wound healing properties .
Synthesis Analysis
Piperonylic acid has been made by the oxidation of piperic acid, piperonal, safrole, and isosafrole with potassium permanganate . It has also been prepared by the action of methylene iodide on protocatechuic acid in the presence of alkali . A series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety was synthesized for the development of efficient, broad-spectrum, and structurally simple agricultural bactericide .Molecular Structure Analysis
The molecular formula of Piperonylic acid is C8H6O4 . It is a member of benzodioxoles, a monocarboxylic acid, and an aromatic carboxylic acid . It is a conjugate acid of a piperonylate .Chemical Reactions Analysis
The structure of piperonylic acid was modified to synthesize a series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety . These compounds exhibited significantly antibacterial activities . The reaction of piperic acid with strong oxidizers such as potassium permanganate or ozone, or a halogen such as bromine followed by sodium hydroxide causes oxidative cleavage of the double-bonds, yielding piperonal and piperonylic acid .Physical And Chemical Properties Analysis
Piperonylic acid has a molecular weight of 166.13 g/mol . It is slightly soluble in water . Its melting point is 229-231 °C (lit.) and boiling point is 254.32°C (rough estimate) .Scientific Research Applications
Agricultural Bactericide Development
Piperonylic acid derivatives have been synthesized to create efficient, broad-spectrum, and structurally simple agricultural bactericides . These derivatives exhibit significant antibacterial activities, offering a promising alternative to traditional bactericides. For instance, certain derivatives have shown higher inhibitory values against Pseudomonas syringae pv. Actinidiae compared to existing bactericides like thiodiazole-copper and bismerthiazol .
Insecticidal Activity
In addition to its antibacterial properties, piperonylic acid derivatives also demonstrate moderate insecticidal activity . This dual functionality makes it an attractive candidate for integrated pest management strategies in agriculture, potentially reducing the need for multiple chemical applications.
Organic Nucleating Agents for Polymers
A derivative of piperonylic acid, known as BPASD, has been evaluated as an organic nucleating agent for poly (l-lactic acid) (PLLA) via melt-crystallization . This application is crucial for improving the crystallization process, melting behavior, thermal stability, optical, and mechanical properties of PLLA, which is widely used in biodegradable plastics.
Enhancing Mechanical Properties of PLLA
The addition of BPASD to PLLA has been shown to enhance its tensile modulus and strength . This improvement in mechanical properties can extend the application of PLLA in fields that require materials with higher structural integrity.
Pharmaceutical Intermediate
Piperonylic acid serves as a pharmaceutical intermediate . Its role in the synthesis of various pharmaceutical compounds is vital due to its chemical structure, which can be easily modified to produce a wide range of medicinal products.
Environmental Impact Reduction
The development of piperonylic acid derivatives for agricultural use is part of an effort to reduce the environmental impact of traditional pesticides . By providing more efficient and targeted solutions, these derivatives can help minimize the overuse of chemicals and the associated ecological damage.
Bio-Renewable Material Development
The application of piperonylic acid derivatives in the development of bio-renewable materials is another area of interest . As the world shifts towards sustainable solutions, the role of such compounds in creating environmentally friendly materials is increasingly important.
Research on Bacterial Disease Control
Piperonylic acid derivatives are being researched for their potential to control bacterial diseases in crops . With bacterial diseases being the second largest cause of agricultural losses, the development of new bactericides from piperonylic acid could have a significant impact on global food security.
Mechanism of Action
Target of Action
Piperonylic acid, a metabolite present in peppers (Piper nigrum L. and Piper longum L.), primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR promotes cell growth, proliferation, and survival in numerous tissues . It also targets the trans-cinnamate 4-Hydroxylase , acting as a selective, mechanism-based inactivator .
Mode of Action
Piperonylic acid can bind to EGFR and induce an intracellular signaling cascade leading to the transcription of genes responsible for cell growth, proliferation, and survival, especially in keratinocytes . As a selective, mechanism-based inactivator of the trans-cinnamate 4-Hydroxylase, it closely mimics the structure of trans-cinnamic acid .
Biochemical Pathways
Piperonylic acid affects the general phenylpropanoid pathway, which is involved in the formation of major biopolymers such as lignin and suberin, as well as signaling molecules such as salicylic acid and isoflavonoids . It also modulates the gene expression of interleukin (Il)-6, il-1β, tumor necrosis factor (Tnf)-α, il-10, monocyte chemoattractant protein (Mcp)-1 and insulin-like growth factor (Igf)-1, which are important for the healing process .
Pharmacokinetics
Advancements in pharmaceutical technology have overcome several of these limitations .
Action Environment
The action of piperonylic acid can be influenced by environmental factors. For instance, it has been shown to stimulate keratinocyte growth and survival from UVB-induced cellular damages . Safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Safety and Hazards
Piperonylic acid is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Piperonylic acid and its metabolites could be a potential therapeutic to intervene different disease conditions including chronic inflammation, cardiac and hepatic diseases, neurodegenerative diseases, and cancer . The structure of piperonylic acid was modified and a series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety was synthesized for the development of efficient, broad-spectrum, and structurally simple agricultural bactericide .
properties
IUPAC Name |
1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVJGIYXDVPQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059104 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Piperonylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Piperonylic acid | |
CAS RN |
94-53-1 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERONYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperonylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 °C | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



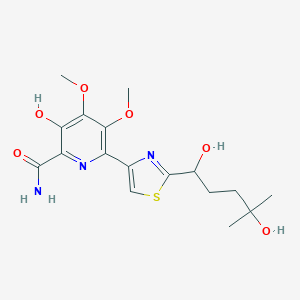


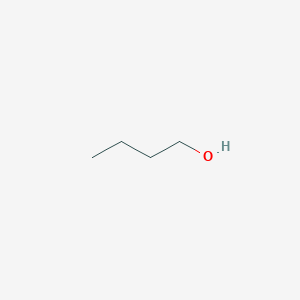

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)


